molecular formula C16H14O3S B12927881 2-(Thiophen-2-yl)ethyl 2H-chromene-3-carboxylate

2-(Thiophen-2-yl)ethyl 2H-chromene-3-carboxylate

Cat. No.: B12927881
M. Wt: 286.3 g/mol
InChI Key: GXKZZOURSYFDNE-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)ethyl 2H-chromene-3-carboxylate is a compound that combines a thiophene ring with a chromene structure Thiophene is a five-membered ring containing sulfur, while chromene is a benzopyran derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-yl)ethyl 2H-chromene-3-carboxylate typically involves the condensation of thiophene derivatives with chromene carboxylates. One common method is the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with thiophene-2-yl-ethanol under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-yl)ethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chromene ring can be reduced to form dihydrochromene derivatives.

    Substitution: Electrophilic substitution reactions can occur on both the thiophene and chromene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrochromene derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(Thiophen-2-yl)ethyl 2H-chromene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)ethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, while the chromene moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Thiophen-2-yl)ethyl 2H-chromene-3-carboxylate is unique due to its combination of thiophene and chromene structures. This dual functionality allows it to exhibit a wide range of chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H14O3S

Molecular Weight

286.3 g/mol

IUPAC Name

2-thiophen-2-ylethyl 2H-chromene-3-carboxylate

InChI

InChI=1S/C16H14O3S/c17-16(18-8-7-14-5-3-9-20-14)13-10-12-4-1-2-6-15(12)19-11-13/h1-6,9-10H,7-8,11H2

InChI Key

GXKZZOURSYFDNE-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)OCCC3=CC=CS3

Origin of Product

United States

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